molecular formula C14H18F2N2O2 B2879648 N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2195937-22-3

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2879648
CAS RN: 2195937-22-3
M. Wt: 284.307
InChI Key: AKFKEGIPRIPPQM-UHFFFAOYSA-N
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Description

Isoxazole and its derivatives are five-membered heterocyclic moieties commonly found in many commercially available drugs . They have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .


Chemical Reactions Analysis

The chemical reactions of isoxazole derivatives can be studied using density functional theory (DFT) analysis . This involves using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined by their molecular formula, average mass, and monoisotopic mass .

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds, such as N-heterocyclic carbenes and carboxamide derivatives, emphasizes their role in the synthesis of novel organic molecules with potential therapeutic applications. For instance, studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects on breast cancer cell lines, suggesting the potential of these compounds in anticancer drug development (Kelly et al., 2007).

Catalysis

Compounds with structural features similar to the query have been explored for their catalytic properties, particularly in transition-metal catalysis. The development of N-heterocyclic carbene ligands derived from bioxazolines has been shown to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions, a critical process in the synthesis of complex organic molecules (Altenhoff et al., 2004).

Materials Science

In materials science, the synthesis and optical properties of related compounds, such as diimidazole derivatives, have been explored. These studies aim at developing materials with specific optical characteristics, including fluorescence, which can be applied in sensors, imaging, and electronic devices (Chen et al., 2012).

Pharmacological Applications

The pharmacological activities of compounds structurally similar to the query have been extensively studied. For example, research on fluorine-18-labeled antagonists highlights the potential of these molecules in medical imaging and diagnostic applications, particularly in studying receptor distribution in the brain (Lang et al., 1999).

Future Directions

The future directions in the field of isoxazole derivatives involve developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug . These techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity, by utilizing widely accessible reactants .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-5-9(6-8-14)17-13(19)12-10-3-1-2-4-11(10)20-18-12/h9H,1-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKEGIPRIPPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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